![molecular formula C22H27FN2O B5147701 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5147701.png)
1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide
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Overview
Description
1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide, also known as compound 1, is a synthetic compound that has been of great interest in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit various biological activities.
Scientific Research Applications
Compound 1 has been found to exhibit various biological activities, including analgesic, anti-inflammatory, and antipsychotic effects. It has also been studied for its potential use as a treatment for various neurological disorders, including Parkinson's disease and schizophrenia. In addition, 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 has been found to have potential as a therapeutic agent for cancer treatment.
Mechanism of Action
The exact mechanism of action of 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may be responsible for its antipsychotic effects. It has also been found to bind to the sigma-1 receptor, which may be responsible for its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Compound 1 has been found to affect various biochemical and physiological processes in the body. It has been found to decrease dopamine release in the brain, which may be responsible for its antipsychotic effects. It has also been found to decrease the release of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory effects. In addition, 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 has been found to inhibit the growth of cancer cells, which may be responsible for its potential use as a cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 in lab experiments is that it has been extensively studied and its biological activities are well understood. This makes it a useful tool for studying various biological processes. However, one limitation of using 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 is that it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1. One direction is to further investigate its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease and schizophrenia. Another direction is to investigate its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 and to identify any potential off-target effects.
Synthesis Methods
Compound 1 can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-fluorobenzyl chloride with 3-(4-fluorophenyl)propylamine to form the intermediate product. The intermediate product is then reacted with piperidinecarboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1. The final product is then purified using column chromatography.
properties
IUPAC Name |
1-benzyl-N-[3-(4-fluorophenyl)propyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O/c23-21-10-8-18(9-11-21)7-4-14-24-22(26)20-12-15-25(16-13-20)17-19-5-2-1-3-6-19/h1-3,5-6,8-11,20H,4,7,12-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWHNLVOHDJCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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